molecular formula C11H12BrFO2 B8153369 4-(4-Bromobutoxy)-2-fluorobenzaldehyde

4-(4-Bromobutoxy)-2-fluorobenzaldehyde

Cat. No.: B8153369
M. Wt: 275.11 g/mol
InChI Key: QKTGVYMVGTXLSS-UHFFFAOYSA-N
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Description

4-(4-Bromobutoxy)-2-fluorobenzaldehyde (CAS: 257,12906; molecular formula: C₁₁H₁₂BrFO₂) is a fluorinated aromatic aldehyde featuring a bromobutoxy chain at the para position and a fluorine atom at the ortho position relative to the aldehyde group (). This compound is structurally distinct due to its combination of electron-withdrawing (fluorine) and electron-donating (alkoxy) groups, along with a bromine atom that enables nucleophilic substitution reactions. It serves as a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules and fluorinated pharmaceuticals .

Properties

IUPAC Name

4-(4-bromobutoxy)-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c12-5-1-2-6-15-10-4-3-9(8-14)11(13)7-10/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTGVYMVGTXLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCBr)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutoxy)-2-fluorobenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluorobenzaldehyde.

    Bromobutoxy Substitution: The 2-fluorobenzaldehyde undergoes a nucleophilic substitution reaction with 4-bromobutanol in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(4-Bromobutoxy)-2-fluorobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the bromobutoxy group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 4-(4-Bromobutoxy)-2-fluorobenzoic acid.

    Reduction: 4-(4-Bromobutoxy)-2-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: 4-(4-Bromobutoxy)-2-fluorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: This compound can be used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors due to its functional groups.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 4-(4-Bromobutoxy)-2-fluorobenzaldehyde depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromobutoxy and fluorine substituents can enhance its binding affinity and specificity towards molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 4-(4-Bromobutoxy)-2-fluorobenzaldehyde with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Features Reference
This compound C₁₁H₁₂BrFO₂ 4-bromobutoxy, 2-fluoro 257.13 g/mol Bromine enables SN2 reactions; fluorine enhances electrophilicity at C=O.
4-(4-Bromobutoxy)benzaldehyde C₁₁H₁₃BrO₂ 4-bromobutoxy 257.13 g/mol Lacks fluorine; lower electrophilicity at aldehyde.
2-Fluorobenzaldehyde C₇H₅FO 2-fluoro 124.11 g/mol No bromobutoxy chain; used in carboligation and fluorinated drug synthesis.
4-(Difluoromethoxy)-2-fluorobenzaldehyde C₈H₅F₃O₂ 2-fluoro, 4-difluoromethoxy 190.11 g/mol Difluoromethoxy group increases electron withdrawal but reduces reactivity in SN2.
1-(4-Bromobutoxy)-2-fluorobenzene C₁₀H₁₂BrFO 4-bromobutoxy, 2-fluoro 243.11 g/mol Lacks aldehyde group; used as a non-reactive precursor.

Key Research Findings

  • Whole-Cell Catalysis : Fluorinated benzaldehydes exhibit divergent reactivity in whole-cell systems. For instance, 2-fluorobenzaldehyde is preferentially converted to 2F-PAC (90% selectivity), whereas 4-fluorobenzaldehyde is reduced to 4-fluorobenzyl alcohol . This highlights the importance of fluorine position in biocatalytic applications.
  • Synthetic Versatility : The bromobutoxy chain in this compound has been leveraged to synthesize pyrimidine derivatives (e.g., 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methylpyrimidine), underscoring its role in medicinal chemistry .

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